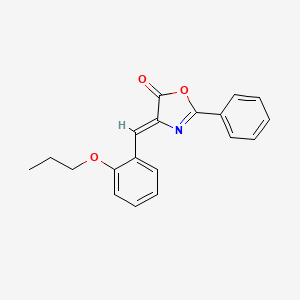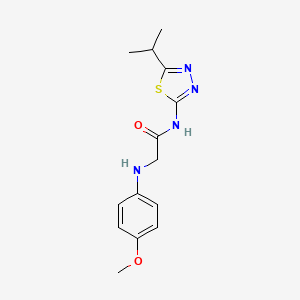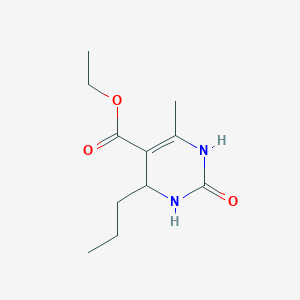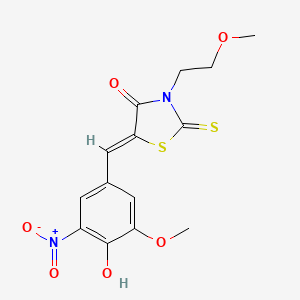
5-(1-adamantyl)-3-(4-chlorobenzyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1-adamantyl)-3-(4-chlorobenzyl)-1,2,4-oxadiazole, commonly known as ACOX or ACOX-1, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of oxadiazoles, which are known for their diverse biological activities. ACOX has been found to exhibit promising pharmacological properties, making it a subject of interest for researchers worldwide.
作用機序
The mechanism of action of ACOX is not fully understood. However, it has been suggested that ACOX exerts its pharmacological effects by modulating various signaling pathways in the body. It has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. ACOX has also been shown to inhibit the activity of various enzymes involved in the biosynthesis of bacterial and fungal cell walls, leading to their destruction.
Biochemical and Physiological Effects:
ACOX has been found to exhibit various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, leading to the prevention of various diseases. ACOX has also been found to enhance the immune system by increasing the production of cytokines and chemokines. Additionally, ACOX has been shown to improve glucose metabolism and lipid profile, making it a potential candidate for the treatment of metabolic disorders.
実験室実験の利点と制限
One of the major advantages of using ACOX in lab experiments is its diverse biological activities. ACOX has been found to exhibit a wide range of pharmacological properties, making it a versatile compound for various applications. However, one of the limitations of using ACOX is its relatively low solubility in water, which can affect its bioavailability and pharmacokinetics.
将来の方向性
There are several future directions for the research on ACOX. One of the potential applications of ACOX is in the treatment of cancer. Further studies are needed to explore the anticancer potential of ACOX and its mechanism of action. ACOX also has potential applications in the treatment of metabolic disorders, such as diabetes and obesity. Further studies are needed to investigate the effects of ACOX on glucose and lipid metabolism. Additionally, ACOX has been found to exhibit antiviral properties, making it a potential candidate for the treatment of viral infections. Further studies are needed to explore the antiviral potential of ACOX and its mechanism of action.
合成法
The synthesis of ACOX involves the reaction of 1-adamantylamine with 4-chlorobenzyl chloride in the presence of potassium carbonate, followed by the cyclization of the resulting intermediate with hydrazine hydrate. The final product is obtained after purification using column chromatography.
科学的研究の応用
ACOX has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including anticancer, antifungal, antibacterial, and antiviral properties. ACOX has also been shown to possess antioxidant and anti-inflammatory activities, making it a promising candidate for the treatment of various diseases.
特性
IUPAC Name |
5-(1-adamantyl)-3-[(4-chlorophenyl)methyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O/c20-16-3-1-12(2-4-16)8-17-21-18(23-22-17)19-9-13-5-14(10-19)7-15(6-13)11-19/h1-4,13-15H,5-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKDHTARWULAABO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NC(=NO4)CC5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Adamantan-1-YL)-3-[(4-chlorophenyl)methyl]-1,2,4-oxadiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B4937704.png)
![5-methyl-7-(4-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4937708.png)
![4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B4937717.png)



![{[(ethoxycarbonyl)(4-methoxy-4-oxobutyl)amino]methyl}phosphonic acid](/img/structure/B4937750.png)
![N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}cyclopropanecarboxamide](/img/structure/B4937755.png)
![5-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4937763.png)
![3,4,5-trimethoxy-N-[2,2,2-trichloro-1-({[(2-methoxyphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B4937764.png)
![3-[(2,3-dichlorophenyl)amino]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4937771.png)